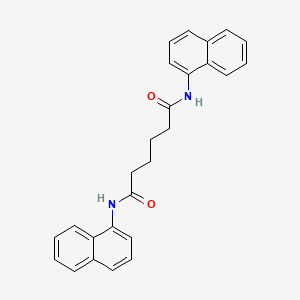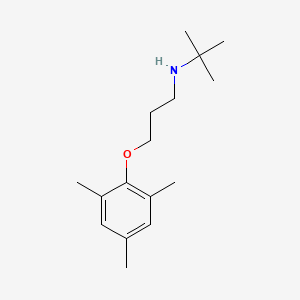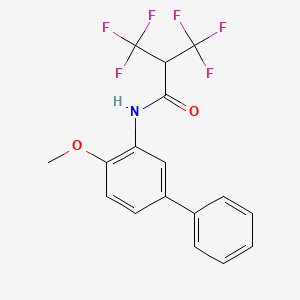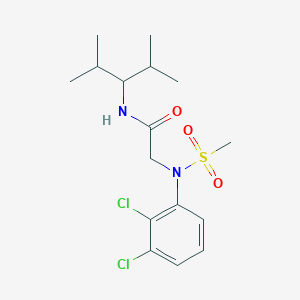![molecular formula C17H24N2O2 B4921933 N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide](/img/structure/B4921933.png)
N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide, also known as MPAC, is a chemical compound that has been widely studied for its potential applications in scientific research. MPAC belongs to the class of cyclohexanecarboxamide compounds, which have been shown to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide may also inhibit the activity of other enzymes and signaling pathways that are involved in cell proliferation, survival, and differentiation.
Biochemical and Physiological Effects:
N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activity. N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, which are involved in the pathogenesis of various diseases. N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide may also have antioxidant activity, which may protect cells from oxidative damage. Additionally, N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide has been shown to have anti-tumor activity and may induce cell death in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have a wide range of biological activities. However, there are also limitations to its use. N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide can be difficult to solubilize in aqueous solutions, which may limit its use in certain experiments. Additionally, N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide may have off-target effects on other enzymes and signaling pathways, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide. One area of research is the development of new derivatives of N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide with improved pharmacological properties. Another area of research is the elucidation of the mechanism of action of N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the safety and efficacy of N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide in animal models and humans. Finally, N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide may have potential applications in other scientific research fields, such as immunology and infectious diseases, which warrant further investigation.
Synthesemethoden
The synthesis of N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide involves the reaction of 2-methyl-3-nitroaniline with cyclohexanecarboxylic acid in the presence of a reducing agent such as iron powder. This reaction results in the formation of the intermediate 2-methyl-3-(cyclohexanecarboxamido)nitrobenzene, which is then converted to N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide by treatment with propionic anhydride and a base such as triethylamine.
Wissenschaftliche Forschungsanwendungen
N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide has been shown to have anti-tumor activity and may be useful in the development of new cancer therapies. In drug discovery, N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide has been used as a lead compound for the development of new drugs with improved pharmacological properties.
Eigenschaften
IUPAC Name |
N-[2-methyl-3-(propanoylamino)phenyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-3-16(20)18-14-10-7-11-15(12(14)2)19-17(21)13-8-5-4-6-9-13/h7,10-11,13H,3-6,8-9H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLLSLJBMPAZFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C(=CC=C1)NC(=O)C2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)methanol](/img/structure/B4921894.png)

![methyl 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4921906.png)
![{1-[5-(methoxymethyl)-2-furoyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone](/img/structure/B4921916.png)
![3-(4-methoxyphenyl)-1-phenyl-5-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B4921922.png)
![rel-(2R,3R)-3-(4-morpholinyl)-1'-(2-pyridinylmethyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B4921924.png)


![6-[(4-fluorobenzyl)(methyl)amino]-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B4921949.png)
![N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine](/img/structure/B4921959.png)
